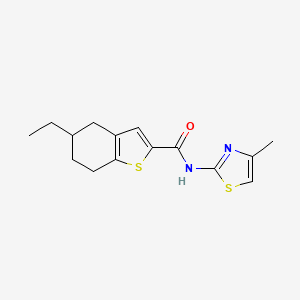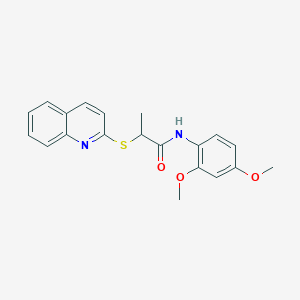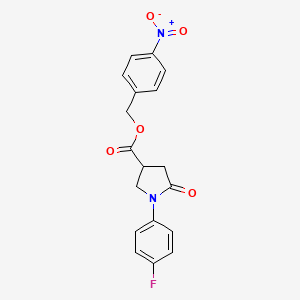![molecular formula C17H22ClFN2O2 B5158783 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. CFM-2 is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In
Wirkmechanismus
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine works by binding to the DAT and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels and prolongs the duration of dopaminergic neurotransmission. This compound is highly selective for the DAT and does not significantly affect other monoamine transporters, such as the serotonin transporter (SERT) or the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular dopamine levels in the striatum, a brain region involved in reward and movement. This increase in dopamine levels can lead to behavioral changes, such as increased locomotor activity and enhanced sensitivity to rewarding stimuli. This compound has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is its high selectivity for the DAT. This makes it a valuable tool for studying the role of dopamine in the brain without affecting other monoamine systems. However, this compound is not without its limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments. Additionally, this compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research involving 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine. One area of interest is the use of this compound as a potential treatment for addiction. This compound has been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. Another area of interest is the use of this compound to study the role of dopamine in depression. This compound has been shown to increase extracellular dopamine levels in the striatum, which is a brain region implicated in depression. Finally, there is interest in developing new compounds based on the structure of this compound that may have improved pharmacological properties, such as longer half-life and increased potency.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. This compound is a potent and selective inhibitor of the dopamine transporter and has been shown to increase extracellular dopamine levels in the striatum. This compound has several advantages as a research tool, including its high selectivity for the DAT, but also has limitations, such as its short half-life and limited availability. Future research involving this compound may lead to new treatments for addiction and depression, as well as the development of new compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine involves the reaction of 2-chloro-6-fluorobenzylamine with 4-morpholinecarboxylic acid in the presence of a coupling reagent. The resulting product is then treated with piperidine and acetic anhydride to form the final compound. The purity of this compound can be assessed by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been used extensively in scientific research to study the role of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and movement. Dysregulation of the dopamine system has been implicated in a variety of neuropsychiatric disorders, including addiction, depression, and Parkinson's disease. This compound is a valuable tool for studying the role of dopamine in these disorders.
Eigenschaften
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-2-1-3-16(19)14(15)12-20-6-4-13(5-7-20)17(22)21-8-10-23-11-9-21/h1-3,13H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVULBRUQBXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5158704.png)

![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5158722.png)

![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)